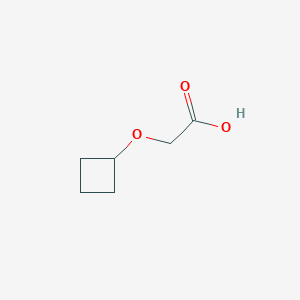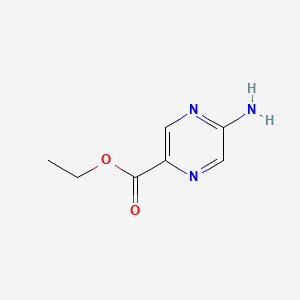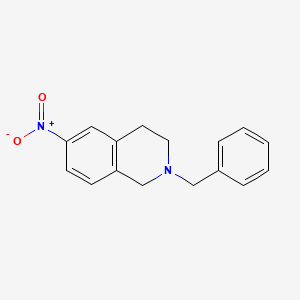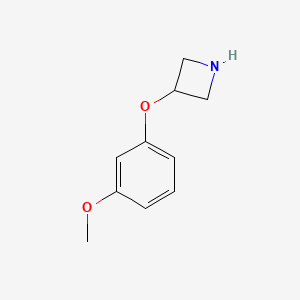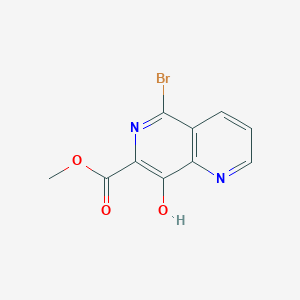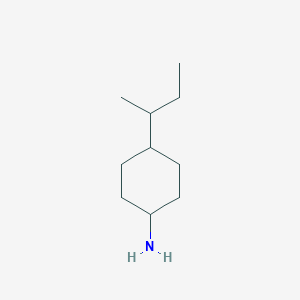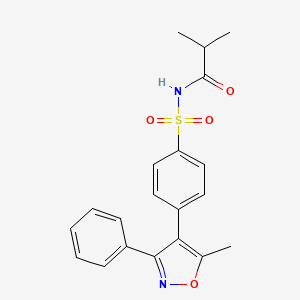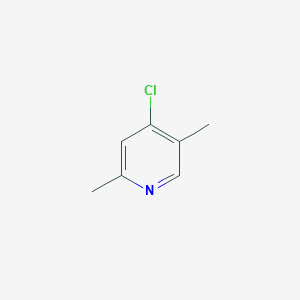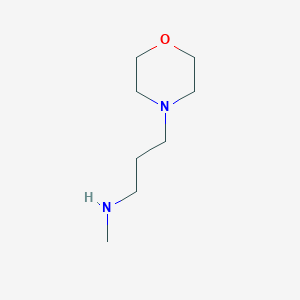
N-methyl-N-(3-morpholin-4-ylpropyl)amine
Overview
Description
“N-methyl-N-(3-morpholin-4-ylpropyl)amine” is a chemical compound with the molecular formula C8H18N2O . It is a specialty product often used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-methyl-N-(3-morpholin-4-ylpropyl)amine” is represented by the SMILES string CNCCCN1CCOCC1 . This indicates that the molecule contains a morpholine ring attached to a propyl chain, which is further connected to a methylamine group.Physical And Chemical Properties Analysis
“N-methyl-N-(3-morpholin-4-ylpropyl)amine” is a solid substance . Its molecular weight is 158.24 g/mol .Scientific Research Applications
Pharmaceutical and Biological Properties
Field: Pharmaceutical and Biological Research
Results or Outcomes: Propargylamine derivatives such as pargyline, rasagiline, and selegiline have been found to have an antiapoptotic function, which makes them useful for symptomatic and neuroprotective treatment . Pargyline acts as an irreversible selective MAO-B inhibitor drug and is also used for treating type 1 diabetes and the cardiovascular complications associated with it .
Asymmetric Reductive Amination
Methods of Application: The secondary amine participates in asymmetric reductive amination with the help of a selected additive set under mild conditions (0–25 °C) .
Results or Outcomes: This procedure is much more concise and scalable compared with common tertiary chiral amine synthetic methods . It has been used in the facile synthesis of rivastigmine and N-methyl-1-phenylethanamine .
Flow Battery Performance Enhancement
Methods of Application: The complexing agent was prepared via a second order nucleophilic substitution reaction .
Chemical Synthesis
Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes: The specific results or outcomes were not detailed in the source .
Energy Storage
Methods of Application: The complexing agent was prepared via a second order nucleophilic substitution reaction .
Results or Outcomes: The use of this bromine complexing agent enhanced the performance of the Zn/Br flow battery .
Treatment of Inflammatory Airway or Fibrotic Diseases
Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes: The specific results or outcomes were not detailed in the source .
Chemical Synthesis
Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes: The specific results or outcomes were not detailed in the source .
Energy Storage
Methods of Application: The complexing agent was prepared via a second order nucleophilic substitution reaction .
Results or Outcomes: The use of this bromine complexing agent enhanced the performance of the Zn/Br flow battery .
Treatment of Inflammatory Airway or Fibrotic Diseases
Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
N-methyl-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-3-2-4-10-5-7-11-8-6-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYSWWLKULEJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626702 | |
| Record name | N-Methyl-3-(morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(3-morpholin-4-ylpropyl)amine | |
CAS RN |
99114-72-4 | |
| Record name | N-Methyl-3-(morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-3-morpholinopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

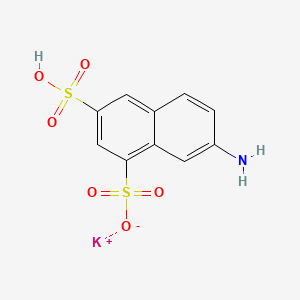
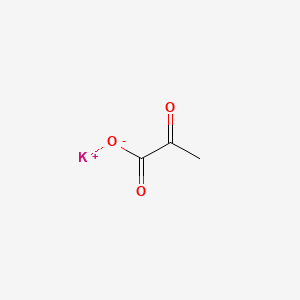
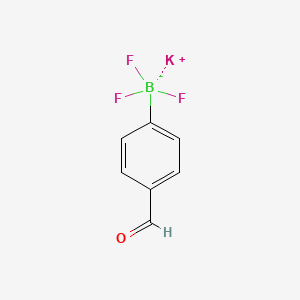
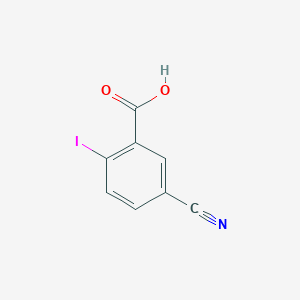
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)
